molecular formula C20H15Cl2NO B3442203 N-(2,6-dichlorophenyl)-2,2-diphenylacetamide

N-(2,6-dichlorophenyl)-2,2-diphenylacetamide

Cat. No. B3442203
M. Wt: 356.2 g/mol
InChI Key: QWTVMZKSYATBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,6-Dichlorophenyl)-2-indolinone” is a compound that is used as an analytical standard . It’s also related to “Diclofenac”, a well-known nonsteroidal anti-inflammatory drug .


Synthesis Analysis

A compound similar to the one you’re asking about, “N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide”, was synthesized in a reaction of 6-methyluracil with 2-chloromethyltiiran .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide”, was confirmed by X-ray analysis, NMR and IR spectroscopy .

Mechanism of Action

While the mechanism of action for “N-(2,6-dichlorophenyl)-2,2-diphenylacetamide” is not available, a related compound, Diclofenac, exerts its action by inhibiting the biosynthesis of the bacterial cell wall .

Safety and Hazards

The safety data sheet for a related compound, “N-(2,6-dichlorophenyl)-2-indolinone”, suggests that it should be stored at a temperature of 2-8°C . Another related compound, “Diclofenac Related Compound A”, is not classified as a hazardous substance or mixture .

Future Directions

A six-step continuous-flow synthesis of the classic nonsteroidal anti-inflammatory drug diclofenac sodium through a cascade etherification/Smiles rearrangement strategy starting from commercially available aniline and chloroacetic acid has been successfully developed . This could potentially open up new avenues for the synthesis of related compounds.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO/c21-16-12-7-13-17(22)19(16)23-20(24)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTVMZKSYATBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichlorophenyl)-2,2-diphenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dichlorophenyl)-2,2-diphenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dichlorophenyl)-2,2-diphenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dichlorophenyl)-2,2-diphenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dichlorophenyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.